molecular formula C18H15N3O3S B5724274 Ethyl 4-phenyl-2-(4-pyridylcarbonylamino)-1,3-thiazole-5-carboxylate

Ethyl 4-phenyl-2-(4-pyridylcarbonylamino)-1,3-thiazole-5-carboxylate

Cat. No.: B5724274
M. Wt: 353.4 g/mol
InChI Key: GZJNIUJDPLCOLX-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-2-(4-pyridylcarbonylamino)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenyl-2-(4-pyridylcarbonylamino)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 4-phenyl-2-(4-pyridylcarbonylamino)-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-phenyl-2-(4-pyridylcarbonylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it has been shown to interact with bacterial enzymes, inhibiting their activity and thus exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities. Its combination of a thiazole ring with phenyl and pyridylcarbonylamino groups enhances its potential as a therapeutic agent .

Biological Activity

Ethyl 4-phenyl-2-(4-pyridylcarbonylamino)-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O2SC_{17}H_{16}N_2O_2S. The structure features a thiazole ring, which is crucial for its biological activity. The presence of both phenyl and pyridine moieties enhances its interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiazole derivatives. This compound has been evaluated against various bacterial and fungal strains.

Microbial Strain Minimum Inhibitory Concentration (MIC) Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLModerate
Candida albicans64 µg/mLLow

The compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, while showing lower efficacy against Candida albicans .

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation.

In a study examining its effects on various cancer cell lines:

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)15.5Significant inhibition
MCF-7 (breast cancer)20.3Moderate inhibition
A549 (lung cancer)25.0Low inhibition

The compound exhibited significant cytotoxicity against HeLa cells, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes and pathways essential for microbial survival and cancer cell proliferation. For instance, it may inhibit DNA gyrase in bacteria or interfere with signaling pathways in cancer cells that promote growth and survival .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results indicated that modifications to the substituents on the thiazole ring significantly affected the MIC values against various pathogens .
  • Cancer Cell Proliferation Inhibition : In vitro experiments conducted on HeLa and MCF-7 cells revealed that treatment with the compound resulted in cell cycle arrest and apoptosis, underscoring its potential as a therapeutic agent in oncology .

Properties

IUPAC Name

ethyl 4-phenyl-2-(pyridine-4-carbonylamino)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-2-24-17(23)15-14(12-6-4-3-5-7-12)20-18(25-15)21-16(22)13-8-10-19-11-9-13/h3-11H,2H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJNIUJDPLCOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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